molecular formula C9H10BrNO2 B14813088 3-Bromo-4-cyclopropoxy-2-methoxypyridine

3-Bromo-4-cyclopropoxy-2-methoxypyridine

Cat. No.: B14813088
M. Wt: 244.08 g/mol
InChI Key: IMHOURFOYAOTTI-UHFFFAOYSA-N
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Description

3-Bromo-4-cyclopropoxy-2-methoxypyridine is an organic compound that belongs to the class of pyridine derivatives It features a bromine atom at the 3rd position, a cyclopropoxy group at the 4th position, and a methoxy group at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyclopropoxy-2-methoxypyridine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a methoxypyridine derivative, followed by the introduction of the cyclopropoxy group through a substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyclopropoxy-2-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-cyclopropoxy-2-methoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyclopropoxy-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but often include key signaling proteins and enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-cyclopropoxy-2-methoxypyridine is unique due to the presence of both the bromine and cyclopropoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

3-bromo-4-cyclopropyloxy-2-methoxypyridine

InChI

InChI=1S/C9H10BrNO2/c1-12-9-8(10)7(4-5-11-9)13-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

IMHOURFOYAOTTI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1Br)OC2CC2

Origin of Product

United States

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